Lipophilicity Modulation: A Computed LogP Comparison with Its Closest C7 Isomer
The (E)-configuration and 3-methyl substitution pattern of 3-Methylhex-4-en-2-ol result in a lower computed partition coefficient (XLogP3-AA = 1.6) compared to its closest structural isomer, (Z)-2-methylhex-4-en-3-ol (XLogP3-AA = 1.8) [1]. This difference is quantified using the PubChem XLogP3 algorithm.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | (Z)-2-methylhex-4-en-3-ol: XLogP3-AA = 1.8 |
| Quantified Difference | ΔLogP = 0.2 units |
| Conditions | Computed property using PubChem XLogP3 3.0 algorithm. |
Why This Matters
A 0.2 LogP difference can significantly affect chromatographic retention, membrane permeability, and flavor release kinetics, justifying its selection over the more lipophilic isomer for specific product matrices.
- [1] PubChem Compound Summary for CID 87272594, '3-Methylhex-4-en-2-ol' and PubChem Compound Summary for CID 12867361, '(z)-2-Methyl-4-hexen-3-ol'. National Center for Biotechnology Information. View Source
